

A Technical Guide to Commercial Suppliers and Research Applications of Fusidic Acid-d6

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available **Fusidic Acid-d6**, a deuterated analog of the bacteriostatic antibiotic Fusidic Acid.[1] Stable isotope-labeled compounds like **Fusidic Acid-d6** are indispensable tools in modern research, particularly in pharmacokinetic studies and as internal standards for quantitative analysis by mass spectrometry.[2][3] This document details the technical specifications from various suppliers, provides a representative experimental protocol for its use, and illustrates key biological and experimental pathways.

Commercial Supplier and Product Specifications

Fusidic Acid-d6 is available from several specialized chemical suppliers. The following table summarizes the key technical data for easy comparison. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific information.[4][5][6]



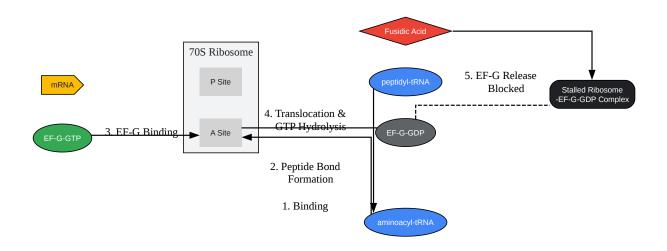
Supplier	Product Code	Molecular Formula	Molecular Weight	Purity	Storage Conditions	Unlabeled CAS No.
LGC Standards	TRC- F865502	C31H42D6O	522.71	>95% (HPLC)	+4°C	6990-06- 3[7]
Pharmaffili ates	PA STI 043680	C31H42D6O	522.71	N/A	2-8°C Refrigerato r	N/A[8]
MedChem Express	HY- B1350S	C31H42D6O	N/A	N/A	Refer to CoA	6990-06- 3[2]
Clearsynth	CS-T- 93891	C31H42D6O	522.75	N/A	2-8°C	6990-06- 3[9]
United States Biological	012700	C31H42D6O	522.71	Highly Purified	4°C	N/A[10]

Note: "N/A" indicates that the information was not readily available on the product's main webpage. Purity and other specific data are typically provided on the Certificate of Analysis (CoA) accompanying the product.[4]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Fusidic acid and its deuterated analog exert their antibiotic effect by inhibiting bacterial protein synthesis.[11][12] The primary target is Elongation Factor G (EF-G), a crucial GTPase involved in the translocation of peptidyl-tRNA during peptide elongation and in the recycling of ribosomes.[13][14][15] Fusidic acid binds to the ribosome-EF-G-GDP complex, locking it in place after translocation.[14][16] This prevents the release of EF-G, thereby stalling protein synthesis and ultimately halting bacterial growth.[2][17] This unique mechanism means there is little cross-resistance with other classes of antibiotics.[13]





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Caption: Mechanism of Fusidic Acid blocking bacterial protein synthesis.

Experimental Protocols: Use in Quantitative LC-MS

Fusidic Acid-d6 is an ideal internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) quantification of Fusidic Acid in biological matrices.[18][19] The deuterated standard is chemically identical to the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization suppression, but is distinguishable by its higher mass.[19]

Representative Protocol: Quantification of Fusidic Acid in Human Plasma

This protocol outlines a general procedure. Specific parameters such as solvent choice, gradient, and mass transitions must be optimized for the particular instrument and matrix used.

- 1. Preparation of Stock and Working Solutions:
- Fusidic Acid Stock (1 mg/mL): Accurately weigh and dissolve Fusidic Acid in methanol.

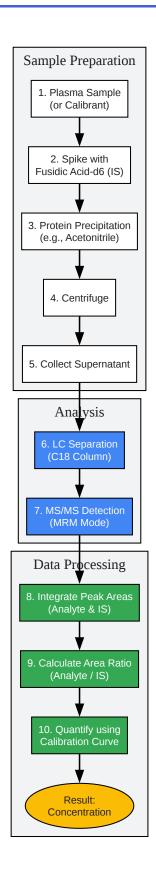


- Fusidic Acid-d6 IS Stock (1 mg/mL): Dissolve Fusidic Acid-d6 in methanol.
- Calibration Standards: Serially dilute the Fusidic Acid stock solution with methanol and blank plasma to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
- IS Working Solution (50 ng/mL): Dilute the **Fusidic Acid-d6** stock solution with methanol.
- 2. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma sample (or calibration standard/QC sample), add 20 μL of the IS Working Solution (50 ng/mL). Vortex briefly.
- Add 300 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean autosampler vial for analysis.
- 3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A linear gradient appropriate to separate Fusidic Acid from matrix components.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometry (MS):
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).[20]
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (example):
 - Fusidic Acid: Q1 517.3 -> Q3 [optimized fragment]



- Fusidic Acid-d6: Q1 523.3 -> Q3 [corresponding fragment]
 - Optimize collision energy and other source parameters for maximum signal intensity.
- 4. Data Analysis:
- Integrate the peak areas for both the analyte (Fusidic Acid) and the internal standard (Fusidic Acid-d6).
- Calculate the peak area ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
- Determine the concentration of Fusidic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.





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Caption: General workflow for quantitative analysis using a deuterated standard.



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